molecular formula C7H8N2O3 B13645609 2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13645609
M. Wt: 168.15 g/mol
InChI Key: TXNBXCNSEIEFPJ-UHFFFAOYSA-N
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Description

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its role as a xanthine oxidase inhibitor, which makes it a promising candidate for the treatment of hyperuricemia and related conditions .

Preparation Methods

The synthesis of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydropyrimidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-Ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, the compound reduces the production of uric acid, thereby helping to manage conditions like hyperuricemia. The molecular targets include key residues in the xanthine oxidase active site, such as Glu802, Arg880, and Asn768, which interact with the compound through hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid include:

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-ethyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-5-8-3-4(7(11)12)6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

TXNBXCNSEIEFPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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